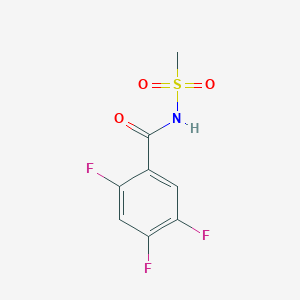

2,4,5-trifluoro-N-(methylsulfonyl)benzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Triflamides, including 2,4,5-trifluoro-N-(methylsulfonyl)benzamide, are integral in organic chemistry due to their unique chemical properties. Their high NH-acidity, strong electron-withdrawing nature, lipophilicity, and catalytic activity make them valuable in various organic reactions. These compounds find extensive use in synthesis, medicine, biochemistry, catalysis, and agriculture. Specifically, they are utilized as catalysts in cycloaddition reactions, Friedel–Crafts reactions, and condensation reactions, among others. Furthermore, triflamides serve as nitrogen sources in C-amination reactions, producing valuable building blocks in organic synthesis and catalysts in metal complex catalysis (Moskalik & Astakhova, 2022).

Ionic Liquids and Electrochemistry

2,4,5-Trifluoro-N-(methylsulfonyl)benzamide derivatives have been studied in the context of ionic liquids. These substances are critical in developing ionic liquids with unique properties such as low density and viscosity, which are crucial for various electrochemical applications. The experimentation with these compounds has led to advancements in molecular dynamics simulations and a better understanding of their behavior in ionic solutions (Gouveia et al., 2017).

Chemical Reactions and Synthesis

The compound's utility in various chemical reactions and syntheses has been documented. For instance, it is involved in the amidomethylation of aromatics, where its properties facilitate high-yield reactions (Olah et al., 1993). Additionally, its role in the remote sulfonylation of aminoquinolines indicates its versatility in organic synthesis, offering environmentally friendly and less odorous alternatives for chemical production (Xia et al., 2016).

Nanofiltration Membranes

Advancements in nanofiltration membrane technology have been made possible using derivatives of 2,4,5-trifluoro-N-(methylsulfonyl)benzamide. These membranes exhibit improved water flux due to enhanced surface hydrophilicity, making them effective for dye treatment and other filtration applications (Liu et al., 2012).

Structural and Molecular Studies

The compound's structural characteristics have been explored, contributing to the understanding of molecular interactions and stability. Studies like these provide insights into the molecular geometry and intermolecular interactions, which are crucial for developing new materials and chemicals (Kimura & Hourai, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2,4,5-trifluoro-N-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3S/c1-16(14,15)12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOMBRZQPWJWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trifluoro-N-(methylsulfonyl)benzamide | |

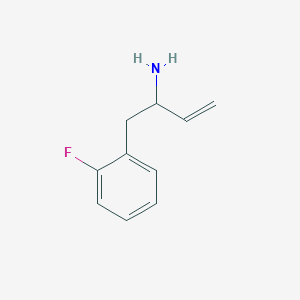

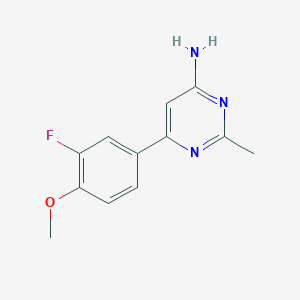

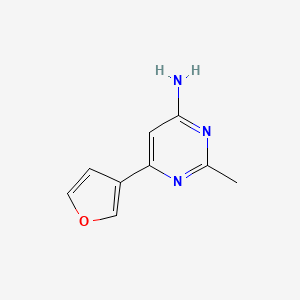

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)

![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)

![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)

![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)